molecular formula C19H18N4O4 B11000139 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B11000139
M. Wt: 366.4 g/mol
InChI Key: MHAPVSKVLSXGJS-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. Its structure, which incorporates both methoxyphenylacetamide and hydroxyphthalazine moieties, suggests potential for targeted protein interaction. The methoxybenzene group is a common feature in compounds that undergo specific metabolic pathways . The phthalazine core is a privileged structure in medicinal chemistry, often associated with binding to enzymatic targets and is explored in various therapeutic contexts, as seen in related patent literature . Researchers are investigating this compound primarily for its potential role as a modulator of specific biological pathways. Its exact mechanism of action and primary molecular targets are currently under characterization in preclinical settings. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H18N4O4/c1-11(24)20-12-7-8-17(27-2)16(9-12)21-18(25)10-15-13-5-3-4-6-14(13)19(26)23-22-15/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)(H,23,26)

InChI Key

MHAPVSKVLSXGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary building blocks:

  • Arylacetamide backbone : Derived from 5-amino-2-methoxyphenylacetamide.

  • Phthalazin-1-yl moiety : Introduced via nucleophilic substitution or coupling reactions.

Key intermediates include 5-nitro-2-methoxyaniline (for nitro reduction), N-(5-amino-2-methoxyphenyl)acetamide (via acetylation), and 4-hydroxyphthalazin-1-ylacetic acid (for coupling).

Preparation of N-(5-Amino-2-Methoxyphenyl)Acetamide

The synthesis begins with the reduction of 5-nitro-2-methoxyaniline to 5-amino-2-methoxyaniline. Hydrogenation using 10% palladium on carbon in tetrahydrofuran (THF) at ambient temperature achieves quantitative conversion. Subsequent acetylation with acetic anhydride in aqueous THF at 60°C yields N-(5-amino-2-methoxyphenyl)acetamide (80% yield).

Reaction Conditions :

  • Catalyst : Pd/C (10 wt%)

  • Solvent : THF/H₂O

  • Temperature : 60°C

  • Time : 1 hour

Synthesis of 4-Hydroxyphthalazin-1-ylacetic Acid

The phthalazin moiety is synthesized via cyclization of 2-carboxybenzaldehyde with hydrazine hydrate, followed by hydroxylation at the 4-position. Acetic acid is introduced via alkylation using ethyl bromoacetate under basic conditions (K₂CO₃ in DMF).

Final Coupling Reaction

The arylacetamide and phthalazin-1-ylacetic acid are coupled using carbodiimide-based reagents (e.g., EDCl/HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 65–75%.

Optimized Parameters :

ParameterValue
Coupling AgentEDCl/HOBt
SolventDMF
Temperature25°C
Reaction Time18 hours

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent patents describe tandem acetylation-coupling reactions using microwave irradiation to reduce reaction times. For example, a mixture of 5-nitro-2-methoxyaniline, acetic anhydride, and 4-hydroxyphthalazin-1-ylacetic acid in DMF with K₂CO₃ achieves 70% yield in 2 hours under microwave heating (100°C).

Solid-Phase Synthesis

Immobilization of the phthalazin moiety on Wang resin enables iterative coupling and purification steps, improving yield reproducibility. This method is favored for combinatorial chemistry applications.

Optimization of Reaction Conditions

Solvent Effects

DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity, which stabilizes transition states. Solvent screening data:

SolventYield (%)Purity (%)
DMF7598
THF5285
Acetonitrile4878

Catalytic Systems

Pd/C remains the standard for nitro reductions, but alternatives like iron powder in acetic acid achieve comparable yields (78%) at lower cost.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.98 (s, 1H, NH), 7.34 (br. s, 1H, ArH), 3.78 (s, 3H, OCH₃), 2.26 (s, 3H, COCH₃).

  • HRMS : m/z 367.1382 [M+H]⁺ (calculated: 367.1385).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted phthalazin-1-ylacetic acid (retention time: 4.2 minutes) and deacetylated byproducts.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing EDCl with cheaper alternatives like DCC reduces raw material costs by 40% without compromising yield.

Waste Management

DMF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Hydrolysis of the acetamide group under basic conditions.
Solution : Use buffered reaction media (pH 7–8) and low temperatures (0–5°C) during coupling.

Low Coupling Efficiency

Issue : Steric hindrance from the methoxy group.
Solution : Introduce bulky coupling agents (e.g., HATU) to enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetylamino group may produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide. For instance:

  • Cytotoxicity Studies : Various derivatives have shown significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves inducing apoptosis in cancer cells, as evidenced by morphological changes and increased markers of cell death .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of related compounds, demonstrating that modifications to the phenyl or phthalazin moieties can enhance cytotoxic activity. For example, compounds with specific substitutions exhibited IC50 values below 100 μM against multiple cancer cell lines .

Pharmacological Applications

The compound's structural features suggest potential applications beyond oncology:

  • Antimicrobial Activity : Similar acetamides have been reported to exhibit antimicrobial properties. The presence of the hydroxy group may contribute to interactions with microbial targets, enhancing the efficacy of these compounds against bacterial infections.
  • Anti-inflammatory Properties : Compounds with similar structures have also been investigated for their anti-inflammatory effects. The ability of the hydroxyphthalazin moiety to interact with inflammatory pathways makes this compound a candidate for further research in inflammatory diseases.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideSulfonamide groupAntimicrobial
5-amino-N-[1,3-benzothiazol-2-yl]acetamideBenzothiazole ringAnticancer
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamideChlorophenyl substitutionAntimicrobial

This table illustrates the diversity of biological activities associated with structurally similar compounds, emphasizing the potential versatility of this compound.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Phthalazin-1-yl 4-hydroxy, 5-acetylamino-2-methoxyphenyl ~397.38* Acetamide, hydroxyl, methoxy
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 1,2,4-Triazol-3-yl 4-(4-chlorophenyl), 5-(4-methoxyphenyl), sulfanyl 538.02 Chlorophenyl, methoxyphenyl, sulfanyl
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 1,2,4-Triazol-3-yl 4-ethyl, 5-(3-pyridinyl), sulfanyl ~493.56* Pyridinyl, ethyl, sulfanyl
N-[5-(4-Hydroxyphenyl)-1,3-Thiazol-2-yl]Acetamide Thiazol-2-yl 5-(4-hydroxyphenyl) 234.27 Hydroxyphenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide Benzothiazole-2-yl 6-trifluoromethyl, 3-methoxyphenyl ~370.36* Trifluoromethyl, methoxyphenyl

*Calculated based on molecular formulas.

Key Observations:

  • Core Heterocycle Diversity: The target compound’s phthalazine core distinguishes it from triazole (), thiazole (), and benzothiazole () derivatives.
  • Methoxy and acetylamino groups on the phenyl ring may influence steric hindrance and metabolic stability, contrasting with pyridinyl () or hydroxyphenyl () substituents. Sulfanyl (-S-) linkages in triazole derivatives () introduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), absent in the target compound.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name LogP* (Predicted) Solubility (mg/mL)* Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA)
Target Compound ~1.8 ~0.05 (PBS) 3 (NH, OH, CONH) 7 (O, N)
Compound ~3.2 ~0.01 (PBS) 2 (NH, CONH) 8 (O, N, S)
Compound ~1.2 ~0.5 (PBS) 2 (NH, OH) 4 (O, N)

*Predicted using computational tools (e.g., SwissADME) based on molecular structure.

Key Observations:

  • The higher HBD/HBA count in the target compound (3 HBD, 7 HBA) indicates stronger hydrogen-bonding capacity, which may improve target engagement but reduce membrane permeability.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 314.34 g/mol

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in various in vitro studies.
  • Antioxidant Properties : It acts as a free radical scavenger, thereby protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines.

Pharmacokinetics

Research indicates that this compound is likely to exhibit favorable pharmacokinetic properties:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely to penetrate the blood-brain barrier effectively.
  • Metabolism : Predicted to be metabolized via cytochrome P450 enzymes, particularly CYP450 2D6.

Table 1: Biological Activities and Effects

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in TNF-alpha levels in cell cultures
AntioxidantScavenging of DPPH radicals
AnticancerInhibition of MCF-7 breast cancer cell proliferation

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh (probability 1.0)
Blood-Brain Barrier PenetrationHigh (0.9835)
CYP450 2D6 SubstrateYes (0.652)

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats showed that administration of this compound resulted in significant reductions in paw edema induced by carrageenan. The compound was administered at varying doses, with the highest dose showing a reduction of up to 70% in inflammation markers.

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.

Conclusion and Future Directions

This compound presents promising biological activities, particularly in anti-inflammatory and anticancer domains. Further research is warranted to explore its full therapeutic potential, optimize its pharmacokinetic profile, and conduct clinical trials to assess efficacy and safety in humans.

Q & A

Basic: What are the key considerations for synthesizing N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Critical parameters include:

  • Temperature control : Maintain 0–5°C during acetylation to prevent side reactions .
  • Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) for efficient amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC (Rf = 0.3–0.5 in 9:1 hexane:ethyl acetate) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Characterization employs spectroscopic and chromatographic techniques:

  • NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and acetamide methyl groups (δ 2.1 ppm) .
  • IR : Detect amide C=O stretches (~1667 cm⁻¹) and hydroxyphthalazin-1-yl O–H bonds (~3500 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Intermediate: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:
Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations, with cisplatin as a positive control .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
  • Cytotoxicity : Use normal cell lines (e.g., HEK293) to calculate selectivity indices .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:
Modify functional groups systematically:

  • Acetylamino group : Replace with sulfonamide to enhance solubility or bioactivity .
  • Methoxy substituent : Test halogenated analogs (e.g., Cl, F) for electronic effects on receptor binding .
  • Hydroxyphthalazin-1-yl : Explore methylation to improve metabolic stability .
    Validate changes via molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies through:

  • Standardized protocols : Use identical cell lines, assay conditions (e.g., 48-h incubation), and positive controls .
  • Dose-response curves : Calculate IC₅₀ values across 3+ independent replicates to confirm potency ranges .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific effects .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with catalytic sites (e.g., kinase ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore mapping : Identify critical hydrogen bonds (e.g., acetamide carbonyl with Lys123) for lead optimization .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO/PEG-400 mixtures for intravenous administration .
  • Prodrug design : Introduce phosphate esters at the hydroxyphthalazin-1-yl group for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: What assays evaluate metabolic stability in preclinical models?

Methodological Answer:

  • Liver microsomes : Incubate with NADPH (1 mM) at 37°C; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma stability : Monitor degradation in rat plasma (37°C, 24 h) to assess esterase susceptibility .

Advanced: How can synergistic effects with existing therapeutics be explored?

Methodological Answer:

  • Combination index (CI) : Use Chou-Talalay method in MCF-7 cells with paclitaxel (fixed ratio 1:1–1:4) .
  • Transcriptomics : Perform RNA-seq post-treatment to identify pathway crosstalk (e.g., apoptosis/autophagy) .
  • In vivo xenografts : Co-administer with bevacizumab to assess tumor growth inhibition (CalcuSyn software) .

Advanced: What analytical methods validate batch-to-batch consistency for long-term studies?

Methodological Answer:

  • HPLC-DAD : Compare retention times (±0.1 min) and UV spectra (200–400 nm) across batches .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., m/z 430.2 ± 0.5) .
  • XRPD : Ensure identical crystalline polymorphs to avoid bioavailability variations .

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